molecular formula C21H20N2O5 B4574658 N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide

N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No.: B4574658
M. Wt: 380.4 g/mol
InChI Key: BJCBHLAKOWWWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.13722174 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Tetrazoles Synthesis : A study on the synthesis of novel 5-substituted tetrazoles, including derivatives of isoindoline-1,3-dione, revealed the compound's potential in the development of corrosion inhibitors for mild steel in acidic media, showcasing its application in materials science (Aouine et al., 2011).

Biological and Pharmacological Activities

  • Antifungal Activity : Research into benzimidazol-1-yl-methyl-benzamide derivatives, including compounds structurally related to N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, highlighted their antimicrobial properties against a range of pathogens, indicating the compound's relevance in the development of new antimicrobial agents (Sethi et al., 2016).

Herbicidal Applications

  • Herbicidal Activities : The synthesis and evaluation of isoindoline-1,3-dione substituted benzoxazinone derivatives for herbicidal activity revealed that some analogues exhibited significant effects against weeds, suggesting potential applications in agriculture (Huang et al., 2009).

Material Science Applications

  • Polymerization Studies : The controlled radical polymerization of an acrylamide containing an L-Phenylalanine moiety, related to the chemical structure of interest, was achieved through RAFT polymerization. This process yielded polymers with potential applications in material science, demonstrating the versatility of such compounds in polymer synthesis (Mori et al., 2005).

Chemical Sensing

  • Fluorescent Chemosensors : A study on the development of a highly selective fluorescent chemosensor for cobalt(II) ions in living cells, based on 1,8-Naphthalimide derivatives, which are chemically related to the compound of interest, showcased the application of these compounds in environmental monitoring and biological imaging (Liu et al., 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(2)7-8-23-20(25)15-5-3-13(9-16(15)21(23)26)19(24)22-14-4-6-17-18(10-14)28-11-27-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCBHLAKOWWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.